molecular formula C27H31Cl3N8O B15015907 1-[{1-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1H-tetrazol-5-yl}(2,4-dichlorophenyl)methyl]piperidine

1-[{1-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1H-tetrazol-5-yl}(2,4-dichlorophenyl)methyl]piperidine

Cat. No.: B15015907
M. Wt: 589.9 g/mol
InChI Key: MTZYTVPWNKJISO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({1-[1-(4-CHLOROPHENOXY)-3,3-DIMETHYL-1-(1H-1,2,4-TRIAZOL-1-YL)BUTAN-2-YL]-1H-1,2,3,4-TETRAZOL-5-YL}(2,4-DICHLOROPHENYL)METHYL)PIPERIDINE is a complex organic compound that features multiple functional groups, including chlorophenoxy, triazole, tetrazole, and piperidine

Preparation Methods

The synthesis of 1-({1-[1-(4-CHLOROPHENOXY)-3,3-DIMETHYL-1-(1H-1,2,4-TRIAZOL-1-YL)BUTAN-2-YL]-1H-1,2,3,4-TETRAZOL-5-YL}(2,4-DICHLOROPHENYL)METHYL)PIPERIDINE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups through substitution and coupling reactions. Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of multiple functional groups allows for selective oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chlorophenoxy and triazole groups.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to introduce additional aromatic groups.

Scientific Research Applications

1-({1-[1-(4-CHLOROPHENOXY)-3,3-DIMETHYL-1-(1H-1,2,4-TRIAZOL-1-YL)BUTAN-2-YL]-1H-1,2,3,4-TETRAZOL-5-YL}(2,4-DICHLOROPHENYL)METHYL)PIPERIDINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-({1-[1-(4-CHLOROPHENOXY)-3,3-DIMETHYL-1-(1H-1,2,4-TRIAZOL-1-YL)BUTAN-2-YL]-1H-1,2,3,4-TETRAZOL-5-YL}(2,4-DICHLOROPHENYL)METHYL)PIPERIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 1-({1-[1-(4-CHLOROPHENOXY)-3,3-DIMETHYL-1-(1H-1,2,4-TRIAZOL-1-YL)BUTAN-2-YL]-1H-1,2,3,4-TETRAZOL-5-YL}(2,4-DICHLOROPHENYL)METHYL)PIPERIDINE include other organochlorine compounds and triazole derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of multiple functional groups, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H31Cl3N8O

Molecular Weight

589.9 g/mol

IUPAC Name

1-[[1-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]tetrazol-5-yl]-(2,4-dichlorophenyl)methyl]piperidine

InChI

InChI=1S/C27H31Cl3N8O/c1-27(2,3)24(26(37-17-31-16-32-37)39-20-10-7-18(28)8-11-20)38-25(33-34-35-38)23(36-13-5-4-6-14-36)21-12-9-19(29)15-22(21)30/h7-12,15-17,23-24,26H,4-6,13-14H2,1-3H3

InChI Key

MTZYTVPWNKJISO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)N3C(=NN=N3)C(C4=C(C=C(C=C4)Cl)Cl)N5CCCCC5

Origin of Product

United States

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